5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the difluoromethoxy group in this compound makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and properties.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol
- 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-carboxylic acid
- 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-methyl ester
Uniqueness
5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[3-(difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O2/c10-8(11)15-6-3-1-2-5(4-6)7-13-14-9(12)16-7/h1-4,8H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPDFGVNFYKDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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